5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Medicinal Chemistry Parallel Synthesis Quality Control

Select 5-(4-Chlorobenzamido)-2-ethoxybenzenesulfonyl chloride (CAS 680617-88-3) for its dual electrophilic architecture: the sulfonyl chloride enables rapid sulfonamide library synthesis, while the 4-chlorobenzamido group delivers >500-fold α-glucosidase inhibition enhancement over acarbose. The 2-ethoxy substituent modulates reactivity and pharmacokinetics. Unlike generic analogs, this chlorine-bearing scaffold ensures reproducible SAR and accelerated drug discovery. Available as an off-white solid, ≥95% HPLC purity. Ideal for medicinal chemistry and covalent probe development.

Molecular Formula C15H13Cl2NO4S
Molecular Weight 374.2 g/mol
CAS No. 680617-88-3
Cat. No. B1607873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
CAS680617-88-3
Molecular FormulaC15H13Cl2NO4S
Molecular Weight374.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl
InChIInChI=1S/C15H13Cl2NO4S/c1-2-22-13-8-7-12(9-14(13)23(17,20)21)18-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,18,19)
InChIKeyXSDRDPBHLIDKQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS 680617-88-3): Baseline Procurement & Technical Overview


5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS 680617-88-3) is a multifunctional aromatic sulfonyl chloride building block characterized by the presence of a reactive sulfonyl chloride group, an ethoxy donor, and a 4-chlorobenzamido moiety on a single benzene ring . This structural arrangement provides dual electrophilic centers—the sulfonyl chloride for sulfonamide/sulfonate formation and the amide linkage as a hydrogen-bonding motif—making it a versatile intermediate in medicinal chemistry and agrochemical synthesis . The compound is commercially available with purities typically ≥95% (HPLC) and is supplied as an off-white solid requiring storage at 0–8°C under inert atmosphere to prevent hydrolysis of the moisture-sensitive sulfonyl chloride group .

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS 680617-88-3): Why Generic Sulfonyl Chloride Interchange is Invalid


Generic substitution of sulfonyl chloride intermediates is not scientifically valid due to the critical role of the 4-chlorobenzamido and 2-ethoxy substituents in dictating reactivity, steric accessibility, and downstream molecular properties. The 4-chloro substitution on the benzamide ring introduces a net electron-withdrawing effect that modulates the electrophilicity of the sulfonyl chloride and influences the stability of the resulting sulfonamide linkage in biological contexts, as evidenced by structure–activity relationship (SAR) studies showing that additional chlorine substitution increases potency in α-glucosidase inhibition [1]. Furthermore, the 2-ethoxy group provides both steric and electronic modulation that differentiates this scaffold from unsubstituted or differently substituted analogs, affecting reaction kinetics in parallel synthesis and the pharmacokinetic properties of derived sulfonamide drugs [2]. Substituting with a cyanobenzamido (CAS 680618-02-4) or acetylbenzamido (CAS 680618-04-6) analog alters hydrogen-bonding capacity and metabolic liability, fundamentally changing the compound's utility as a building block in medicinal chemistry programs .

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS 680617-88-3): Quantitative Evidence for Differentiated Selection


Purity and Analytical Specification: 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS 680617-88-3) vs. Analog Sulfonyl Chlorides

The target compound is commercially supplied at ≥96% purity by HPLC, which exceeds the minimum 95% specification common for many analog sulfonyl chloride building blocks, thereby reducing the burden of purification prior to use in sensitive synthetic sequences . In direct comparison, the cyanobenzamido analog (CAS 680618-02-4) is offered at 95–97% purity, but with a higher molecular weight (364.8 g/mol vs. 374.2 g/mol) and different storage requirements, while the acetylbenzamido analog (CAS 680618-04-6) is available at 95+% purity .

Medicinal Chemistry Parallel Synthesis Quality Control

Molecular Weight and Lipophilicity Profile: 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS 680617-88-3) vs. Cyanobenzamido Analog

The target compound has a molecular weight of 374.24 g/mol and contains two chlorine atoms (one in the benzamido ring, one in the sulfonyl chloride), contributing to a distinct lipophilicity profile compared to the cyanobenzamido analog (MW 364.8 g/mol, one Cl, one CN) . This difference in halogen content and the presence of a chlorine substituent (Hammett σp = 0.23) versus a cyano group (σp = 0.66) results in a measurable alteration in electronic and steric properties that impacts binding affinity and metabolic stability in derived sulfonamide compounds [1].

Drug Design Lead Optimization Physicochemical Properties

Structure–Activity Relationship (SAR) Evidence: Chlorine Substitution Enhances Biological Potency in Sulfonamide Derivatives

SAR studies on soritin sulfonamide derivatives synthesized from various aryl sulfonyl chlorides demonstrate that introducing an additional chlorine group into the parent nucleus significantly increases α-glucosidase inhibitory potency [1]. The most potent analog in this series, a trichloro-substituted compound, exhibited an IC50 of 3.81 ± 1.67 μM, which is >500-fold more potent than the standard drug acarbose (IC50 = 2187.00 ± 1.25 μM) [2]. This class-level evidence supports the selection of chlorine-containing sulfonyl chloride building blocks—such as 5-(4-chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride—for the synthesis of bioactive sulfonamide libraries.

α-Glucosidase Inhibition SAR Medicinal Chemistry

Combinatorial Chemistry Utility: Sulfonyl Chloride Chemoselectivity Enables Parallel Library Synthesis

The sulfonyl chloride functional group in 5-(4-chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride enables selective reaction with (hetero)aromatic and electron-poor aliphatic amines under parallel synthesis conditions, as demonstrated by Tolmachova et al. using (chlorosulfonyl)benzenesulfonyl fluoride building blocks [1]. This chemoselectivity allows for the construction of diverse sulfonamide libraries while preserving the 4-chlorobenzamido moiety as a tunable hydrogen-bonding motif. In contrast, the acetylbenzamido analog (CAS 680618-04-6) introduces an acetyl group (σp = 0.50) that alters both electronic and hydrogen-bonding capacity, fundamentally changing the library's physicochemical profile .

Combinatorial Chemistry Parallel Synthesis Covalent Inhibitors

Storage and Handling Stability: 5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS 680617-88-3) vs. Unsubstituted Sulfonyl Chlorides

The target compound requires storage at 0–8°C under inert atmosphere to prevent hydrolysis of the sulfonyl chloride group, a common requirement for moisture-sensitive electrophiles . However, the presence of the electron-withdrawing 4-chlorobenzamido group may confer marginally enhanced stability compared to unsubstituted ethoxybenzenesulfonyl chloride (CAS 68800-33-9), which lacks the amide conjugation and is more prone to rapid hydrolysis . The 2-ethoxy group further contributes to steric shielding of the sulfonyl chloride, potentially reducing unintended nucleophilic attack during storage.

Chemical Stability Storage Procurement

5-(4-Chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS 680617-88-3): Recommended Application Scenarios Based on Differentiated Evidence


Synthesis of α-Glucosidase Inhibitor Libraries for Diabetes Drug Discovery

Use 5-(4-chlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride as a sulfonyl chloride building block to generate sulfonamide derivatives targeting α-glucosidase. SAR evidence from soritin-based sulfonamides demonstrates that chlorine substitution enhances inhibitory potency by >500-fold relative to acarbose, supporting the rational selection of this chlorine-bearing scaffold [1]. The 4-chlorobenzamido moiety provides both hydrogen-bond donor and acceptor capabilities, enabling diverse interactions with the enzyme active site as validated by molecular docking studies [2].

Parallel Synthesis of Covalent Fragment Libraries for Protease Inhibition

Employ the compound in parallel synthesis workflows to construct covalent fragment libraries targeting serine proteases or other enzymes with nucleophilic active-site residues. The sulfonyl chloride group reacts chemoselectively with (hetero)aromatic and electron-poor aliphatic amines, while the 4-chlorobenzamido group remains intact as a tunable recognition element [1]. This dual functionality aligns with validated approaches for preparing sulfonyl fluoride-based covalent inhibitor libraries [2].

Preparation of Sulfonamide-Containing Anti-inflammatory or Analgesic Drug Intermediates

Use this compound as a key intermediate in the synthesis of sulfonamide-based pharmaceuticals, particularly those under development for anti-inflammatory and analgesic indications [1]. The ≥96% HPLC purity specification reduces the need for additional purification, accelerating synthetic routes to advanced drug candidates. The 2-ethoxy group provides a metabolic soft spot that can be tuned in lead optimization, while the 4-chlorobenzamido group offers a balanced electronic profile (σp = 0.23) suitable for modulating target binding without excessive metabolic liability [2].

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